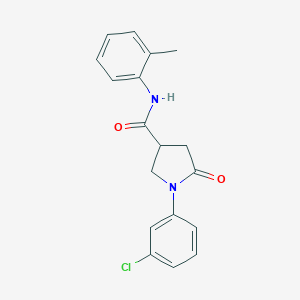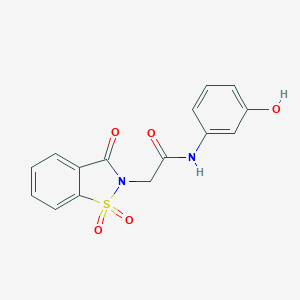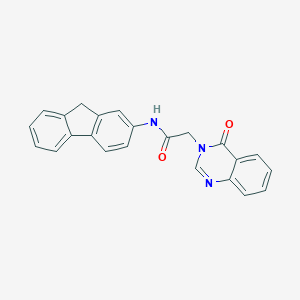![molecular formula C20H15BrN4O2S B277289 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood. However, it has been shown to inhibit certain enzymes involved in the inflammatory response and cancer cell growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be relevant to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been shown to affect the levels of certain neurotransmitters in the brain. It has also been found to have an effect on the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its potential as a new drug candidate. It has been shown to have a range of biological activities and may have potential in the treatment of a variety of diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research involving N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of research could be focused on further understanding its mechanism of action and potential side effects. Another area of research could be focused on its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research could be done to explore its potential use in the treatment of autoimmune diseases and other inflammatory conditions.
Synthesemethoden
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been achieved using different methods. One of the most common methods involves the reaction of 4-bromoaniline, thioamide, and 2-bromoacetyl bromide in the presence of a base. Another method involves the reaction of 4-bromoacetophenone, thioamide, and 2-aminobenzamide in the presence of a base. Both methods yield the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied for its potential application in the development of new drugs. It has been found to have inhibitory effects on certain enzymes and has been shown to have potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H15BrN4O2S |
|---|---|
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-7-5-13(6-8-14)17-11-28-20(23-17)24-18(26)9-10-25-12-22-16-4-2-1-3-15(16)19(25)27/h1-8,11-12H,9-10H2,(H,23,24,26) |
InChI-Schlüssel |
RASQLSXSMJLKJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)
![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)


![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
